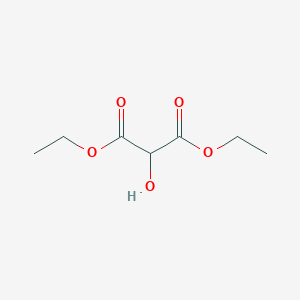

Propanedioic acid, hydroxy-, diethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to propanedioic acid, hydroxy-, diethyl ester involves multiple steps, including ester condensation, Michael addition, and decarboxylation reactions. For instance, 3-methyl-2-hydroxy-cyclopent-2-en-1-one, a related compound, was prepared from ethyl propionate and diethyl oxalate through these reactions in a 51.09% yield. The synthesis conditions, such as temperature and reaction time, are critical for achieving high yields (Zhou Yong-chang, 2005).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as 2,3-diaryl-3-hydroxypropionic acid intermediates, is done using techniques like crystallography. These studies help understand the geometries of the compounds and their esters, which is essential for further chemical reactions and applications (R. Stomberg, V. Langer, & K. Lundquist, 2006).

Chemical Reactions and Properties

Chemical reactions involving propanedioic acid, hydroxy-, diethyl ester derivatives include polymerization and esterification, leading to the creation of new polymeric materials. For example, hydrophilic aliphatic polyesters have been synthesized through the ring-opening polymerization of functional cyclic esters (M. Trollsås et al., 2000).

Physical Properties Analysis

The physical properties of compounds related to propanedioic acid, hydroxy-, diethyl ester, such as their solubility, viscosity, and molecular weight, are characterized using various analytical techniques. These properties are crucial for determining the compounds' applications in different fields, including material science and polymer chemistry.

Chemical Properties Analysis

The chemical properties of propanedioic acid, hydroxy-, diethyl ester derivatives, such as their reactivity, stability, and degradation behavior, are studied to understand their potential applications. Biodegradable polymers derived from similar compounds have been explored for their environmental benefits, showcasing the importance of understanding these properties (E. Ranucci et al., 2000).

Applications De Recherche Scientifique

“Propanedioic acid, hydroxy-, diethyl ester” is also known as diethyl malonate . It’s a derivative of malonic acid, which is a dicarboxylic acid . Here are some potential applications:

-

Chemistry

-

Biology

-

Medicine

- Fatty acid esters of hydroxyl fatty acids (FAHFAs), a class of endogenous lipids, exhibit various physiological activities, such as improving glucose tolerance and insulin sensitivity, stimulating insulin secretion, and demonstrating broad anti-inflammatory effects . Diethyl malonate could potentially be used in the synthesis of these compounds.

-

Environmental Science

-

Solvent

-

Fragrance

-

Alkylation of Enolates

-

Preparation of Ketones

-

Preparation of α-Substituted Ketones, Esters, Lactones or Nitriles

-

Thermophysical Property Data

-

Preparation of Acetylamino Propanedioic Acid Diethyl Ester

-

Preparation of 2-Propenyl Propanedioic Acid Diethyl Ester

Propriétés

IUPAC Name |

diethyl 2-hydroxypropanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-3-11-6(9)5(8)7(10)12-4-2/h5,8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZQTXSCMRPKMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161030 |

Source

|

| Record name | Propanedioic acid, hydroxy-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanedioic acid, hydroxy-, diethyl ester | |

CAS RN |

13937-08-1 |

Source

|

| Record name | Propanedioic acid, hydroxy-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013937081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, hydroxy-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)